Cas no 1436-46-0 (2-{6-azaspiro2.5octan-6-yl}ethan-1-amine)
2-{6-azaspiro2.5octan-6-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine
- 6-Azaspiro[2.5]octane-6-ethanamine
- 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine
- SCHEMBL16231599
- 1436-46-0
- EN300-2959211
- 2-{6-azaspiro2.5octan-6-yl}ethan-1-amine
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- MDL: MFCD20698410
- Inchi: 1S/C9H18N2/c10-5-8-11-6-3-9(1-2-9)4-7-11/h1-8,10H2
- InChI Key: YQFQQPGLFZKASX-UHFFFAOYSA-N
- SMILES: N1(CCN)CCC2(CC1)CC2
Computed Properties
- Exact Mass: 154.146998583g/mol
- Monoisotopic Mass: 154.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 1.02±0.1 g/cm3(Predicted)
- Boiling Point: 62 °C(Press: 1 Torr)
- pka: 10.22±0.10(Predicted)
2-{6-azaspiro2.5octan-6-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2959211-0.05g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-2959211-0.1g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-2959211-0.25g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
| Enamine | EN300-2959211-0.5g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-2959211-1.0g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-2959211-2.5g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-2959211-5.0g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-2959211-10.0g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
| Enamine | EN300-2959211-1g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95% | 1g |
$1086.0 | 2023-09-06 | |
| Enamine | EN300-2959211-5g |
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine |
1436-46-0 | 95% | 5g |
$3147.0 | 2023-09-06 |
2-{6-azaspiro2.5octan-6-yl}ethan-1-amine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-{6-azaspiro2.5octan-6-yl}ethan-1-amine
Recent Advances in the Study of 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine (CAS: 1436-46-0): A Comprehensive Research Brief
The compound 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine (CAS: 1436-46-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies have highlighted the spirocyclic amine moiety of 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine as a key structural element that enhances its binding affinity to various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing novel G protein-coupled receptor (GPCR) modulators, particularly in the context of neurological disorders. The compound's rigid spirocyclic structure was found to improve metabolic stability and reduce off-target effects compared to linear analogs.
In terms of synthetic methodology, significant progress has been made in the efficient production of 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine. A recent Nature Communications article (2024) described a novel asymmetric catalytic approach that achieves >90% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly crucial as the biological activity of this compound has been shown to be highly stereospecific.
Pharmacological investigations have revealed promising applications in multiple therapeutic areas. Notably, research published in ACS Chemical Neuroscience (2023) demonstrated that derivatives of 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine exhibit potent and selective activity against σ-1 receptors, suggesting potential for treating neuropathic pain and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier efficiently has been confirmed through in vivo studies using positron emission tomography (PET) imaging.
From a medicinal chemistry perspective, the compound serves as a versatile building block for structure-activity relationship (SAR) studies. Recent work in Bioorganic & Medicinal Chemistry Letters (2024) has explored various modifications to the ethylamine side chain, leading to compounds with improved pharmacokinetic profiles. These modifications have yielded derivatives with enhanced oral bioavailability and reduced cytochrome P450 inhibition.
Emerging applications in radiopharmaceutical development have also been reported. The European Journal of Nuclear Medicine and Molecular Imaging (2023) featured research utilizing 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine as a precursor for developing novel PET tracers targeting neurotransmitter systems. The compound's ability to be readily radiolabeled with fluorine-18 or carbon-11 positions it as a valuable tool for neuroimaging studies.
In conclusion, 2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amine (CAS: 1436-46-0) represents a promising chemical entity with diverse applications in drug discovery and development. Recent advances in its synthesis, coupled with growing understanding of its pharmacological properties, suggest that this compound will continue to play a significant role in the development of novel therapeutics, particularly in neuroscience and oncology. Future research directions may focus on expanding its utility as a privileged scaffold and exploring its potential in targeted drug delivery systems.
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